Bicyclo[2.2.1]heptane-2-carbaldehyde
Overview
Description
Bicyclo[2.2.1]heptane-2-carbaldehyde is an organic compound with the molecular formula C₈H₁₂O. It is a bicyclic compound, meaning it contains two fused rings. This compound is also known as norbornane-2-carbaldehyde and is characterized by its unique structure, which includes a formyl group attached to the second carbon of the bicyclo[2.2.1]heptane skeleton. This structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-2-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an aldehyde-containing dienophile. This reaction forms the bicyclic structure, and subsequent oxidation of the resulting product yields this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification processes such as distillation or recrystallization to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a scaffold for drug design.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-carbaldehyde is primarily related to its reactivity as an aldehyde. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-deficient nature of the carbonyl carbon, making it susceptible to nucleophilic attack. The bicyclic structure also imparts rigidity and specific spatial orientation, which can influence the reactivity and interaction with other molecules .
Comparison with Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the formyl group.
Norbornene: Contains a double bond within the bicyclic structure, making it more reactive in certain types of reactions.
Norbornadiene: Contains two double bonds, further increasing its reactivity compared to norbornane and norbornene.
Uniqueness: Bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the formyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQYREPFSVCDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941094 | |
Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19396-83-9, 3574-54-7 | |
Record name | Bicyclo[2.2.1]heptane-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19396-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC110584 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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